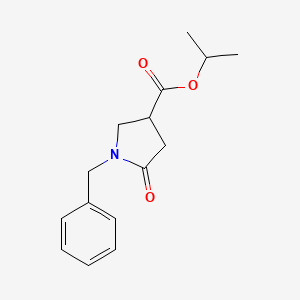
Isopropyl n-benzylpyrrolidin-2-one-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl N-benzylpyrrolidin-2-one4-carboxylate is a chemical compound with the molecular formula C15H19NO3 It is known for its unique structure, which includes a pyrrolidinone ring substituted with an isopropyl group and a benzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl n-benzylpyrrolidin-2-one-4-carboxylate typically involves the reaction of pyrrolidin-2-one with isopropyl chloroformate and benzylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also involves rigorous quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Isopropyl N-benzylpyrrolidin-2-one4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile used.
科学的研究の応用
Isopropyl N-benzylpyrrolidin-2-one4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial applications.
作用機序
The mechanism of action of Isopropyl n-benzylpyrrolidin-2-one-4-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
類似化合物との比較
Isopropyl N-benzylpyrrolidin-2-one4-carboxylate can be compared with other similar compounds, such as:
N-benzylpyrrolidin-2-one: Lacks the isopropyl group, which may affect its chemical and biological properties.
Isopropyl pyrrolidin-2-one4-carboxylate: Lacks the benzyl group, which may influence its reactivity and applications.
N-benzylpyrrolidin-2-one4-carboxylate: Similar structure but without the isopropyl group, leading to differences in its physical and chemical properties.
特性
分子式 |
C15H19NO3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC名 |
propan-2-yl 1-benzyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-11(2)19-15(18)13-8-14(17)16(10-13)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
InChIキー |
FNZPBWRRCQMAJP-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















